molecular formula C17H21NO B1270604 (4-Ethylbenzyl)(4-methoxybenzyl)amine CAS No. 423735-26-6

(4-Ethylbenzyl)(4-methoxybenzyl)amine

Cat. No.: B1270604
CAS No.: 423735-26-6
M. Wt: 255.35 g/mol
InChI Key: RWOHMHDHUUKDHW-UHFFFAOYSA-N
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Description

(4-Ethylbenzyl)(4-methoxybenzyl)amine is an organic chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylbenzyl)(4-methoxybenzyl)amine typically involves the reaction of 4-ethylbenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylbenzyl)(4-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, toluene

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Amine derivatives

    Substitution: Various substituted amine compounds

Scientific Research Applications

(4-Ethylbenzyl)(4-methoxybenzyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylbenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzylamine): A primary amine used in organic synthesis and biological research.

    (4-Ethylbenzylamine): Another amine compound with similar structural features but different functional properties.

Uniqueness

(4-Ethylbenzyl)(4-methoxybenzyl)amine is unique due to its combination of the 4-ethylbenzyl and 4-methoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOHMHDHUUKDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357970
Record name STK232545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-26-6
Record name STK232545
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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